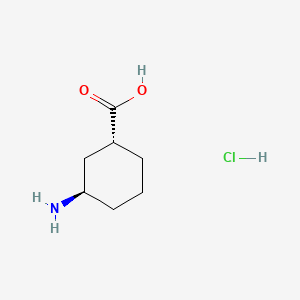

trans-3-Aminocyclohexanecarboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,3R)-3-aminocyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUHXQPJYJANEO-KGZKBUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Stereochemistry in a Cyclic β-Amino Acid

An In-depth Technical Guide to the Stereoselective Synthesis of trans-3-Aminocyclohexanecarboxylic Acid

trans-3-Aminocyclohexanecarboxylic acid is a conformationally constrained cyclic β-amino acid of significant interest in medicinal chemistry and drug development. Its rigid cyclohexane backbone pre-organizes the spatial relationship between the amino and carboxylic acid functional groups, making it a valuable building block for peptidomimetics, anticonvulsants, and other pharmacologically active agents. The trans stereoisomer, in particular, offers a distinct spatial arrangement compared to its cis counterpart, leading to different binding affinities and biological activities.

Achieving stereochemical purity is paramount. The synthesis must not only selectively produce the trans diastereomer over the cis but also, for many applications, resolve the racemic trans mixture into its individual enantiomers, (1R, 3S)- and (1S, 3R)-3-aminocyclohexanecarboxylic acid. This guide provides an in-depth analysis of the prevalent stereoselective strategies to synthesize this target molecule, focusing on the underlying chemical principles, practical methodologies, and comparative outcomes.

Strategic Overview: Pathways to Stereocontrol

The synthesis of trans-3-aminocyclohexanecarboxylic acid can be approached through several distinct strategies, each with its own merits and challenges regarding yield, scalability, and stereochemical control. The choice of strategy is often dictated by the desired final form of the product (racemate vs. enantiopure) and the available starting materials.

Caption: Core strategies for synthesizing trans-3-aminocyclohexanecarboxylic acid.

Strategy 1: Catalytic Hydrogenation of Aromatic Precursors followed by Isomerization

This is arguably the most common and industrially scalable approach. It begins with the reduction of an inexpensive, readily available aromatic precursor, such as 3-aminobenzoic acid or 3-nitrobenzoic acid.

Causality and Stereochemical Challenge

Catalytic hydrogenation of the benzene ring typically occurs via syn-addition of hydrogen from the catalyst surface. This process often leads to the cis isomer as the major kinetic product. Therefore, direct hydrogenation rarely yields a high ratio of the desired trans product. The thermodynamic stability, however, often favors the trans isomer where the bulkier substituents can occupy equatorial positions on the cyclohexane ring. This thermodynamic difference is the cornerstone of the isomerization step.

Workflow and Key Steps

-

Hydrogenation: The aromatic ring of the precursor (e.g., 3-aminobenzoic acid) is reduced using a heterogeneous catalyst such as Ruthenium on Carbon (Ru/C) or Raney Nickel under hydrogen pressure. This step typically yields a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid.

-

Protection (Optional but Recommended): The amino group of the resulting mixture is often protected, for instance as a tert-butoxycarbonyl (Boc) derivative. This enhances solubility in organic solvents and prevents unwanted side reactions during isomerization.

-

Epimerization/Isomerization: The crucial step involves the selective conversion of the undesired cis isomer into the desired trans isomer. This is achieved by treating the mixture with a base (e.g., sodium ethoxide in ethanol). The base abstracts the acidic proton alpha to the carboxyl group, forming an enolate intermediate. Reprotonation of this planar enolate can occur from either face, but under thermodynamic control, it will preferentially form the more stable trans product.

-

Separation and Deprotection: The final trans product is isolated from any remaining cis isomer through crystallization or chromatography, followed by the removal of the protecting group if necessary.

Caption: Workflow for the hydrogenation-isomerization strategy.

Detailed Experimental Protocol: Isomerization of N-Boc-cis-3-aminocyclohexanecarboxylic acid

This protocol is a representative example based on established chemical principles.

-

Dissolution: A mixture of N-Boc-cis and trans-3-aminocyclohexanecarboxylic acid (10.0 g) is dissolved in absolute ethanol (100 mL).

-

Base Addition: A freshly prepared solution of 21% sodium ethoxide in ethanol is added dropwise at room temperature until the pH of the solution is approximately 10-11.

-

Equilibration: The reaction mixture is heated to reflux (approx. 78°C) and maintained for 4-6 hours. The progress of the isomerization can be monitored by HPLC or NMR by analyzing aliquots.

-

Neutralization and Work-up: After cooling to room temperature, the mixture is neutralized with aqueous HCl (1 M) to pH ~7. The ethanol is removed under reduced pressure.

-

Extraction: The resulting aqueous residue is acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product, now enriched in the trans isomer, is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-Boc-trans-3-aminocyclohexanecarboxylic acid.

Strategy 2: Diastereoselective Synthesis via Reduction of β-Enaminones

This strategy builds the cyclohexane ring with the desired stereochemistry from an acyclic or different cyclic precursor, offering a more direct route to the trans isomer by controlling a key reduction step.

Causality and Stereochemical Control

This approach often starts with a 1,3-cyclohexanedione derivative. Condensation with an amine or ammonia yields a β-enaminoketone. The crucial step is the stereoselective reduction of the ketone carbonyl group. The choice of reducing agent and the steric environment of the substrate dictate whether the resulting hydroxyl group (a precursor to the carboxylic acid) will be cis or trans relative to the amino group. Bulky reducing agents (e.g., L-Selectride) typically approach from the less sterically hindered face, allowing for predictable diastereoselectivity. Subsequent conversion of the hydroxyl group to a carboxylic acid completes the synthesis. A study by Morales-Ríos, M. S., et al. (2012) demonstrates the reduction of β-enaminoketones to produce cis and trans 3-aminocyclohexanols, which are direct precursors to the target acid.[1]

Workflow and Key Steps

-

Enaminone Formation: A 1,3-cyclohexanedione is reacted with a suitable amine (e.g., benzylamine, which also serves as a protecting group) to form the corresponding β-enaminoketone.[1]

-

Diastereoselective Reduction: The enaminone is reduced using a hydride reagent. The stereochemical outcome is highly dependent on the reagent. For example, reduction with sodium borohydride might give a mixture of diastereomers, whereas a bulkier reagent can provide higher selectivity for the trans precursor.

-

Functional Group Conversion: The resulting trans-3-amino-cyclohexanol is then converted to the carboxylic acid. This can be a multi-step process involving oxidation of the alcohol.

-

Deprotection: Removal of the N-protecting group yields the final product.

Caption: Workflow for diastereoselective synthesis via β-enaminone reduction.

Strategy 3: Enantioselective Synthesis via Chiral Resolution

When an enantiomerically pure product is required, and an efficient synthesis of the racemic trans compound exists, chiral resolution is a classic and powerful strategy.

Principle of Separation

This method relies on the conversion of a racemic mixture (a 1:1 mixture of enantiomers) into a mixture of diastereomers by reacting it with a chiral resolving agent. Diastereomers have different physical properties, such as solubility, allowing them to be separated by conventional techniques like fractional crystallization.

Workflow: Classical Resolution

-

Racemate Preparation: An efficient, non-stereoselective synthesis is used to prepare racemic trans-3-aminocyclohexanecarboxylic acid. The hydrogenation/isomerization route is a common source.

-

Salt Formation: The racemic amino acid is reacted with a single enantiomer of a chiral acid or base. For resolving a racemic amino acid, a chiral acid like (+)-tartaric acid or (-)-dibenzoyltartaric acid is typically used.[2] This creates a pair of diastereomeric salts (e.g., [(+)-acid • (R,S)-amine] and [(+)-acid • (S,R)-amine]).

-

Fractional Crystallization: The solvent is carefully chosen so that one of the diastereomeric salts is significantly less soluble than the other. Upon cooling or slow evaporation, the less soluble salt crystallizes out, leaving the more soluble one in the mother liquor.

-

Liberation of Enantiomer: The separated diastereomeric salt is treated with a strong acid or base to break the ionic bond, liberating the enantiomerically pure amino acid and recovering the resolving agent. The same process can be applied to the mother liquor to isolate the other enantiomer.

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Data Summary and Method Comparison

| Synthetic Strategy | Starting Material | Key Reagents/Catalyst | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (%) | Typical Overall Yield (%) |

| Hydrogenation & Isomerization | 3-Aminobenzoic Acid | 1. Ru/C, H₂2. Base (e.g., NaOEt) | >95:5 (after isomerization) | 0 (racemic) | 60-75% |

| Diastereoselective Reduction | 1,3-Cyclohexanedione | 1. Amine2. Bulky Hydride (e.g., L-Selectride) | Can be >90:10 | 0 (racemic, unless chiral amine used) | 50-65% |

| Chiral Resolution | Racemic trans-3-ACHC | Chiral Acid (e.g., Tartaric Acid) | N/A (starts with trans) | >99% | 30-40% (for one enantiomer) |

Conclusion and Future Outlook

The stereoselective synthesis of trans-3-aminocyclohexanecarboxylic acid is a well-addressed challenge with robust solutions available for both academic research and industrial production. The hydrogenation of aromatic precursors followed by base-catalyzed isomerization remains the workhorse method for producing the racemic trans diastereomer due to its scalability and cost-effectiveness. For enantiopure applications, classical resolution is a proven and reliable, albeit often lower-yielding, method.

The future of this field lies in the development of catalytic asymmetric syntheses that can directly generate the desired enantiomer of the trans isomer from a simple precursor, thereby bypassing the need for stoichiometric chiral auxiliaries or resolution steps. Advances in asymmetric hydrogenation or catalytic conjugate additions to cyclohexene systems could provide more elegant and efficient pathways. As the demand for enantiopure building blocks in drug discovery continues to grow, so too will the drive for innovation in the stereoselective synthesis of molecules like trans-3-aminocyclohexanecarboxylic acid.

References

-

Morales-Ríos, M. S., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(9), 10798-10808. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

Sources

mechanism of formation of trans vs cis 3-aminocyclohexanecarboxylic acid

An In-Depth Technical Guide to the Stereoselective Synthesis of cis- and trans-3-Aminocyclohexanecarboxylic Acid

Introduction

3-Aminocyclohexanecarboxylic acid is a non-proteinogenic β-amino acid whose rigid cyclic structure serves as a valuable scaffold in medicinal chemistry. Its stereoisomers, cis and trans, present distinct three-dimensional arrangements of the amino and carboxylic acid functional groups. This seemingly subtle difference in spatial orientation has profound implications for the molecule's biological activity, as the specific geometry dictates how it interacts with enzyme active sites and receptors. For researchers and professionals in drug development, the ability to selectively synthesize either the cis or trans isomer is not merely an academic exercise; it is a critical requirement for structure-activity relationship (SAR) studies and the development of stereochemically pure active pharmaceutical ingredients (APIs).

This guide provides an in-depth exploration of the core mechanisms that govern the formation of cis versus trans 3-aminocyclohexanecarboxylic acid. We will move beyond simple reaction schemes to dissect the underlying thermodynamic principles and kinetic factors that control stereochemical outcomes in key synthetic transformations. The discussion will be grounded in field-proven methodologies, offering both mechanistic clarity and practical, actionable insights for laboratory application.

Part 1: Foundational Principles: Thermodynamics and Conformational Analysis

The stereochemical fate of reactions on a cyclohexane ring is intrinsically linked to its conformational preferences. The chair conformation is the most stable arrangement, minimizing both angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring).

The trans isomer of 3-aminocyclohexanecarboxylic acid is thermodynamically more stable than the cis isomer. In the most stable chair conformation of the trans isomer, both the amino and carboxylic acid groups can occupy equatorial positions, minimizing sterically unfavorable 1,3-diaxial interactions. Conversely, the cis isomer must place one of these bulky substituents in an axial position, introducing steric strain. This inherent stability difference is a powerful driving force that can be exploited in synthetic strategies, particularly those involving equilibrium-controlled processes.

Caption: Conformational analysis of 3-aminocyclohexanecarboxylic acid isomers.

Part 2: Key Synthetic Strategies and Mechanistic Control

The selective synthesis of cis or trans isomers hinges on choosing a strategy that provides either kinetic or thermodynamic control over the stereochemical outcome. We will examine three primary approaches: catalytic hydrogenation, rearrangement reactions, and stereoselective reductions.

Catalytic Hydrogenation of Aromatic Precursors

One of the most direct routes involves the hydrogenation of the aromatic ring of 3-aminobenzoic acid or its nitro precursor, 3-nitrobenzoic acid. The stereoselectivity of this reaction is determined by the manner in which the substrate adsorbs onto the surface of the heterogeneous catalyst and the subsequent delivery of hydrogen atoms.

Mechanism of Stereocontrol:

The hydrogenation of a substituted benzene ring typically proceeds via syn-addition of hydrogen from one face of the ring as it is adsorbed on the catalyst surface. The cis isomer is often the initial, kinetically favored product. However, under certain reaction conditions (higher temperatures, longer reaction times, or in the presence of base), the initially formed cis isomer can epimerize to the more thermodynamically stable trans isomer.[1]

Catalyst choice and reaction conditions are paramount for controlling the cis/trans ratio. For instance, the hydrogenation of p-aminobenzoic acid using a Ruthenium-on-carbon (Ru/C) catalyst in an aqueous sodium hydroxide solution at elevated temperature and pressure has been shown to produce a high ratio of the trans isomer.[1][2] The basic conditions facilitate the isomerization of the initially formed cis product to the more stable trans configuration.[3]

Caption: Catalytic hydrogenation pathway showing kinetic vs. thermodynamic control.

Stereospecific Rearrangement Reactions

The Hofmann, Curtius, and Schmidt rearrangements are powerful methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom.[4][5][6] A key feature of these reactions is their stereospecificity: the migration of the alkyl group (in this case, the cyclohexane ring) from the carbonyl carbon to the nitrogen atom proceeds with complete retention of configuration at the migrating carbon.[7]

Mechanism of Stereocontrol:

This retention of stereochemistry means that the cis or trans nature of the product is directly dictated by the stereochemistry of the starting material.

-

Curtius Rearrangement: Starts with a carboxylic acid, which is converted to an acyl azide. Thermal or photochemical decomposition of the acyl azide leads to an isocyanate intermediate with retention of stereochemistry, which is then hydrolyzed to the amine.[7][8]

-

Hofmann Rearrangement: A primary amide is treated with bromine and a strong base to form an isocyanate intermediate, again with retention of stereochemistry, which is subsequently hydrolyzed.[4][5]

-

Schmidt Reaction: A carboxylic acid is treated directly with hydrazoic acid under acidic conditions to form a protonated acyl azide, which rearranges to the amine via an isocyanate.[6][9]

Therefore, to synthesize cis-3-aminocyclohexanecarboxylic acid, one must begin with a derivative of cis-cyclohexane-1,3-dicarboxylic acid. Conversely, the trans isomer requires a trans-dicarboxylic acid precursor. This provides an unambiguous and reliable method for stereochemical control.

Caption: Stereospecificity of rearrangement reactions for isomer synthesis.

Diastereoselective Reduction of Cyclic Precursors

Another effective strategy involves the reduction of a prochiral center on a pre-existing cyclohexane ring that already contains one of the desired functional groups (or its precursor). A common approach is the reduction of a β-enaminoketone.[10][11]

Mechanism of Stereocontrol:

The stereochemical outcome is governed by the facial selectivity of the reducing agent's approach, which is directed by the steric environment of the substrate. The reducing agent (e.g., a hydride source like sodium borohydride or metallic sodium) will preferentially attack the carbonyl group from the less sterically hindered face.[10]

In the synthesis of 3-aminocyclohexanols (precursors to the target amino acid), the reduction of β-enaminoketones with sodium in THF/isopropyl alcohol has been shown to be highly diastereoselective, favoring the formation of the cis-amino alcohol.[11] This preference can be explained by the approach of the reducing agent from the face opposite to the bulky substituent on the enamine nitrogen, leading to a specific diastereomer.[10][11] The resulting hydroxyl group can then be converted to a carboxylic acid through further synthetic steps. The stereochemistry established during the reduction step is carried through to the final product.

Part 3: Data Summary and Experimental Protocols

Summary of Synthetic Methodologies

| Method | Starting Material | Key Reagents | Primary Product | Mechanistic Control |

| Catalytic Hydrogenation | 3-Aminobenzoic Acid | H₂, Ru/C, NaOH | trans | Thermodynamic |

| Curtius Rearrangement | cis-Cyclohexane-1,3-dicarboxylic acid | DPPA or SOCl₂/NaN₃ | cis | Kinetic (Stereospecific) |

| Hofmann Rearrangement | trans-Cyclohexane-1,3-dicarboxamide | Br₂, NaOH | trans | Kinetic (Stereospecific) |

| Reduction of β-Enaminoketone | 1,3-Cyclohexanedione derivative | Na, THF/i-PrOH | cis | Kinetic (Diastereoselective) |

Experimental Protocol: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid via Catalytic Hydrogenation

This protocol is adapted from methodologies described for the hydrogenation of aminobenzoic acids.[1][2] Note: This procedure is for the analogous 4-amino isomer but illustrates the general principle for achieving the trans product.

-

Reactor Setup: To a high-pressure autoclave, add p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on Carbon (Ru/C) catalyst (2.50 g), and a 10% aqueous solution of sodium hydroxide (100.0 mL).[2]

-

Hydrogenation: Seal the autoclave. Purge the vessel with nitrogen gas three times, followed by hydrogen gas. Pressurize the reactor to 15 bar with hydrogen.

-

Reaction: Begin stirring and heat the mixture to 100°C. Maintain these conditions for approximately 20 hours, monitoring hydrogen uptake.

-

Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Ru/C catalyst.

-

Isolation: Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the product. The resulting cis/trans mixture can be analyzed by NMR. Under these conditions, a high trans:cis ratio (e.g., 4.6:1) is expected.[2]

-

Purification: The isomers can be separated by methods such as selective crystallization or derivatization followed by chromatography to isolate the pure trans isomer.[3][12]

Part 4: Isomer Separation and Characterization

While stereoselective synthesis is the primary goal, the separation of residual isomers is often necessary.

-

Separation: Techniques such as fractional crystallization, leveraging the different solubilities of the cis and trans isomers or their salts, are commonly employed.[12] High-performance liquid chromatography (HPLC) is also a powerful tool for both analytical characterization and preparative separation.[13]

-

Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for distinguishing between cis and trans isomers. The coupling constants (J-values) of the protons on C1 and C3 are diagnostic. In the trans isomer, where these protons can both be axial in the preferred diequatorial chair conformation, large axial-axial coupling constants are observed. In the cis isomer, one of these protons is typically equatorial, resulting in smaller axial-equatorial or equatorial-equatorial coupling constants.[10][11]

Conclusion

The controlled synthesis of cis- and trans-3-aminocyclohexanecarboxylic acid is a solvable, albeit nuanced, challenge that relies on a firm understanding of stereochemical principles. The choice of synthetic strategy directly impacts the isomeric outcome. Catalytic hydrogenation of aromatic precursors, when performed under conditions that allow for equilibration, leverages thermodynamics to favor the stable trans isomer. In contrast, rearrangement reactions like the Curtius, Hofmann, and Schmidt pathways offer kinetic control through stereospecific mechanisms, where the product's geometry is a direct reflection of the starting material. Finally, diastereoselective reductions provide another avenue of kinetic control, where steric factors guide the formation of a preferred isomer. For the medicinal chemist and drug development professional, mastery of these mechanisms is essential for the rational design and efficient synthesis of stereochemically pure compounds, ultimately accelerating the journey from molecular concept to therapeutic reality.

References

-

Guzman-Martinez, F., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 150-157. Available at: [Link][10][11]

-

Wikipedia contributors. (2023). Curtius rearrangement. In Wikipedia, The Free Encyclopedia. Available at: [Link][8]

-

Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. Available at: [Link][7]

-

Wikipedia contributors. (2023). Hofmann rearrangement. In Wikipedia, The Free Encyclopedia. Available at: [Link][5]

-

Google Patents. (1975). Separation and purification of cis and trans isomers. Available at: [12]

-

Google Patents. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Available at: [2]

-

Wikipedia contributors. (2023). Schmidt reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link][6]

-

Google Patents. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid. Available at: [3]

-

BYJU'S. (n.d.). Schmidt Reaction for Carboxylic Acids. Available at: [Link][9]

-

Google Patents. (2018). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Available at: [1]

-

Liras, S., et al. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. MSU Chemistry. Available at: [Link][13]

Sources

- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 13. chemistry.msu.edu [chemistry.msu.edu]

physical and chemical properties of trans-3-aminocyclohexanecarboxylic acid hcl

An In-Depth Technical Guide to trans-3-Aminocyclohexanecarboxylic Acid Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in pharmaceutical synthesis and a valuable building block in medicinal chemistry. The document details the compound's structural characteristics, physicochemical parameters, spectroscopic profile, and chemical reactivity. Furthermore, it outlines standardized protocols for the experimental determination of its properties and discusses its applications in drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for its effective utilization in their work.

Introduction and Strategic Importance

This compound is a stereochemically defined derivative of cyclohexane containing both an amine and a carboxylic acid functional group. The "trans" designation refers to the relative orientation of the amino and carboxyl groups, which are on opposite sides of the cyclohexane ring plane. This specific spatial arrangement imparts conformational rigidity, a desirable trait in drug design for optimizing binding to biological targets.

As the hydrochloride salt, the amino group is protonated, which enhances the compound's stability and aqueous solubility. Its bifunctional nature makes it a versatile intermediate, enabling its incorporation into a wide array of more complex molecular architectures. It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), particularly for creating peptide mimetics and conformationally constrained molecules targeting neurological disorders.[1]

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is fundamental for all subsequent applications.

-

IUPAC Name: (1R,3R)-3-aminocyclohexane-1-carboxylic acid;hydrochloride[2]

-

Synonyms: trans-3-Aminocyclohexane carboxylic acid hydrochloride, (1R,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride[2][3]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various experimental systems.

| Property | Value | Source(s) |

| Appearance | Solid, white or off-white powder | [3][7] |

| Purity | Typically ≥97% | [2][3][4] |

| Solubility | Soluble in water and glycerol. Insoluble in ethanol and chloroform. | [2][7] |

| Melting Point | >300 °C (for the related trans-4-amino isomer, suggesting high thermal stability) | [7] |

| Storage | Store in cool, dry conditions in a well-sealed container, away from strong oxidizing agents. | [2][4] |

The high melting point is characteristic of ionic salts with strong intermolecular forces. The solubility profile is consistent with a polar, charged molecule, rendering it highly soluble in polar protic solvents like water and insoluble in nonpolar organic solvents.

Spectroscopic Profile

Spectroscopic analysis is essential for structural verification and purity assessment. While specific spectra for this exact compound are not publicly available, a theoretical profile can be reliably predicted based on its functional groups.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be complex due to the cyclohexane ring. Protons alpha to the carbonyl group (on C1) would appear deshielded, likely in the 2.0-3.0 ppm range.[8] The proton on the carbon bearing the amino group (C3) would also be downfield. The remaining methylene protons on the ring would produce a complex multiplet pattern, further complicated by cis/trans coupling constants.

-

¹³C NMR Spectroscopy: The most downfield signal would correspond to the carbonyl carbon of the carboxylic acid (typically 170-185 ppm). The carbons attached to the nitrogen (C3) and the carbonyl group (C1) would appear in the 40-60 ppm range, with the remaining aliphatic carbons of the ring resonating at higher fields (20-40 ppm).

-

Infrared (IR) Spectroscopy: Key diagnostic peaks would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700-1730 cm⁻¹), and N-H stretching bands from the ammonium salt (around 2800-3100 cm⁻¹).[8]

-

Mass Spectrometry: The molecular ion peak would correspond to the free base (C₇H₁₃NO₂) at m/z = 143.18.[9] Common fragmentation patterns would involve the loss of the carboxylic acid group or cleavage of the cyclohexane ring.

Chemical Reactivity and Stability

The reactivity of trans-3-aminocyclohexanecarboxylic acid HCl is governed by its two primary functional groups: the carboxylic acid and the ammonium ion.

-

Acidity and Basicity: The compound possesses two acidic protons: one on the carboxylic acid (pKa₁ ≈ 2-4) and one on the ammonium group (pKa₂ ≈ 9-10). In aqueous solution, its net charge is pH-dependent. At low pH, it exists as a cation. In the mid-pH range, it will be a zwitterion (carboxylate anion and ammonium cation). At high pH, it will be an anion. This behavior is critical for purification techniques like ion-exchange chromatography and for its biological activity.

-

Reactivity of Functional Groups:

-

Carboxylic Acid: Can undergo standard reactions such as esterification (with alcohols under acidic conditions) and amide bond formation (with amines using coupling agents like DCC or EDC).

-

Amine: Once deprotonated to the free amine (by addition of a base), it can act as a nucleophile in reactions like acylation (to form amides) or alkylation. The hydrochloride salt form protects the amine from such reactions.

-

-

Stability: The compound is generally stable under standard laboratory conditions. It should be stored away from strong oxidizing agents to prevent degradation.[2]

Caption: Key reactivity pathways for the functional groups.

Applications in Research and Drug Development

The unique, conformationally restricted structure of this molecule makes it a valuable asset in medicinal chemistry.

-

Pharmaceutical Intermediate: It is a fundamental building block for synthesizing more complex APIs.[10] Its defined stereochemistry allows for precise control over the final product's three-dimensional shape, which is critical for drug efficacy and specificity.[1]

-

Peptide Mimetics: It can be incorporated into peptide chains to create peptidomimetics. The rigid cyclohexane backbone restricts the conformational freedom of the peptide, which can lead to increased stability against enzymatic degradation and enhanced binding affinity to target receptors.[1][11]

-

Scaffold for Novel Therapeutics: The bifunctional nature of the molecule allows it to be used as a scaffold, from which other functional groups can be elaborated to explore new chemical space in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Experimental Protocols

The following protocols describe standard methods for characterizing key properties of the compound.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in water at a specified temperature.

Causality: The shake-flask method is the gold standard for solubility determination because it allows the system to reach thermodynamic equilibrium between the solid and dissolved states, providing a true measure of solubility.

Methodology:

-

Preparation: Add an excess amount of trans-3-aminocyclohexanecarboxylic acid HCl to a known volume of deionized water in a sealed, screw-cap vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or quantitative NMR.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol: Potentiometric Titration for pKa Determination

This protocol is used to determine the acid dissociation constants (pKa) of the carboxylic acid and ammonium groups.

Causality: Potentiometric titration measures the change in pH as a function of the volume of added titrant (a strong base). The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the acidic and conjugate base forms of a functional group are equal.

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

-

Sample Preparation: Accurately weigh a sample of trans-3-aminocyclohexanecarboxylic acid HCl and dissolve it in a known volume of CO₂-free deionized water.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stir bar.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Identify the two equivalence points (where the slope of the curve is steepest) by calculating the first or second derivative of the curve. The first equivalence point corresponds to the neutralization of the carboxylic acid, and the second to the deprotonation of the ammonium ion.

-

The pH at the volume of titrant exactly halfway to the first equivalence point is pKa₁.

-

The pH at the volume of titrant exactly halfway between the first and second equivalence points is pKa₂.

-

References

-

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | C7H14ClNO2. PubChem, National Center for Biotechnology Information. [Link]

-

trans-3-Aminocyclohexanecarboxylic Acid (CAS No.: 34583-99-8). Stanford Advanced Materials. [Link]

-

3-Aminocyclohexanecarboxylic acid | C7H13NO2. PubChem, National Center for Biotechnology Information. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound [cymitquimica.com]

- 4. trans-3-aminocyclohexane-1-carboxylic acid hydrochloride 97% | CAS: 862401-49-8 | AChemBlock [achemblock.com]

- 5. (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | C7H14ClNO2 | CID 12924497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Best Trans-4-amino-cyclohexane Carboxylic Acid Hydrochloride Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 544887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. trans-3-Aminocyclohexanecarboxylic Acid (CAS No.: 34583-99-8) | UK Supplier [samaterials.co.uk]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility of trans-3-Aminocyclohexanecarboxylic Acid Hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of trans-3-aminocyclohexanecarboxylic acid hydrochloride in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility profile, offers detailed experimental protocols for its determination, and presents available data to inform formulation and process development.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound is a cyclic amino acid derivative of interest in medicinal chemistry and pharmaceutical sciences. Its utility as a synthetic intermediate or an active pharmaceutical ingredient (API) is fundamentally linked to its solubility. A thorough understanding of its dissolution behavior in a range of organic solvents is paramount for several key aspects of drug development, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and salt formation.

-

Crystallization and Polymorph Screening: Controlling the solid-state properties of the compound.

-

Formulation Development: Designing effective drug delivery systems.

-

Analytical Method Development: Establishing reliable methods for characterization and quantification.

This guide is structured to provide both a theoretical framework and practical, actionable insights into the solubility of this compound.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of this compound is governed by its distinct molecular structure, which features a combination of polar and non-polar moieties.

Molecular Structure:

-

Cyclohexane Ring: A non-polar, hydrophobic aliphatic ring.

-

Amine Group (-NH2): A polar, basic functional group that is protonated to form an ammonium salt (-NH3+) in the hydrochloride form.

-

Carboxylic Acid Group (-COOH): A polar, acidic functional group.

-

Hydrochloride Salt: The presence of the hydrochloride salt significantly increases the polarity of the molecule and its potential for ionic interactions.

The interplay of these features dictates the compound's affinity for different types of organic solvents, a concept often summarized by the principle of "like dissolves like."[1]

The Dominant Role of the Hydrochloride Salt

The formation of a hydrochloride salt from the amine group is a critical determinant of the compound's solubility profile. This transformation converts the relatively non-polar amine into a highly polar ammonium salt. This ionic character drastically increases the lattice energy of the solid state and favors interactions with polar solvents capable of solvating the charged species. Consequently, the solubility of the hydrochloride salt in non-polar organic solvents is expected to be significantly lower than that of its free base counterpart.

Hydrogen Bonding and Dipole-Dipole Interactions

The ammonium and carboxylic acid groups are potent hydrogen bond donors and acceptors. This allows for strong intermolecular interactions within the crystal lattice, which must be overcome by the solvent for dissolution to occur. Polar protic solvents, such as alcohols, can compete for these hydrogen bonds, potentially facilitating solubility. Polar aprotic solvents, like ketones and esters, can engage in dipole-dipole interactions with the polar functional groups of the molecule.

The Influence of the Cyclohexane Backbone

The non-polar cyclohexane ring contributes to the hydrophobic character of the molecule. This feature can enhance solubility in less polar organic solvents, but its influence is often overshadowed by the highly polar ionic nature of the hydrochloride salt.

The following diagram illustrates the key molecular features of this compound and their influence on its solubility.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of trans-3-Aminocyclohexanecarboxylic Acid

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of trans-3-aminocyclohexanecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural intricacies of this molecule through the lens of high-resolution NMR spectroscopy. We will explore the theoretical underpinnings of the observed spectral features, present and interpret the spectral data, and provide a robust experimental protocol for data acquisition.

Introduction: The Structural Significance of trans-3-Aminocyclohexanecarboxylic Acid

trans-3-Aminocyclohexanecarboxylic acid is a conformationally constrained cyclic amino acid. Its rigid cyclohexane backbone makes it a valuable building block in medicinal chemistry for the synthesis of peptides and other pharmacologically active compounds. The trans stereochemistry of the amino and carboxylic acid groups at positions 1 and 3 dictates a specific three-dimensional arrangement that can influence biological activity. NMR spectroscopy is an indispensable tool for confirming this stereochemistry and understanding the molecule's conformational preferences in solution.

Theoretical Framework: Predicting the NMR Spectra of trans-3-Aminocyclohexanecarboxylic Acid

A thorough understanding of the factors influencing chemical shifts and coupling constants is paramount for accurate spectral interpretation.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of trans-3-aminocyclohexanecarboxylic acid is expected to be complex due to the overlapping signals of the cyclohexane ring protons. The chemical shifts are primarily influenced by the electronegativity of the adjacent amino and carboxylic acid groups, as well as the molecule's conformational state. In the preferred chair conformation, the substituents can be either axial or equatorial, leading to distinct chemical shifts for axial and equatorial protons.

-

Protons at C1 and C3 : The protons attached to the carbons bearing the carboxylic acid (C1) and amino (C3) groups are expected to be the most downfield-shifted of the ring protons due to the deshielding effect of these electron-withdrawing groups.

-

Ring Protons : The remaining methylene protons on C2, C4, C5, and C6 will appear as a complex series of multiplets in the aliphatic region of the spectrum.

-

Coupling Constants : The magnitude of the vicinal (³J) coupling constants between adjacent protons is governed by the Karplus relationship, which correlates the dihedral angle between the protons to the coupling constant. Large coupling constants (typically 8-13 Hz) are expected for axial-axial couplings, while smaller couplings (typically 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions. This is a key feature for confirming the trans stereochemistry.

¹³C NMR Spectroscopy: A Carbon Framework

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For trans-3-aminocyclohexanecarboxylic acid, seven distinct carbon signals are anticipated.

-

Carbonyl Carbon : The carbon of the carboxylic acid group (C=O) will be the most downfield-shifted signal, typically appearing in the range of 170-185 ppm.

-

Carbons Bearing Substituents : The carbons directly attached to the amino group (C3) and the carboxylic acid group (C1) will be deshielded compared to the other ring carbons.

-

Aliphatic Carbons : The remaining four methylene carbons of the cyclohexane ring (C2, C4, C5, and C6) will appear in the upfield aliphatic region.

Spectral Analysis: Deciphering the Data

The following sections present and interpret the ¹H and ¹³C NMR spectra of a stereoisomer of trans-3-aminocyclohexanecarboxylic acid, specifically (1R,3S)-3-Aminocyclohexanecarboxylic Acid. The spectra were obtained in D₂O, which results in the exchange of the labile amine (NH₂) and carboxylic acid (COOH) protons with deuterium, rendering them invisible in the ¹H NMR spectrum.

¹H NMR Spectral Data

The ¹H NMR spectrum of (1R,3S)-3-Aminocyclohexanecarboxylic Acid in D₂O shows a series of multiplets corresponding to the cyclohexane ring protons. A precise assignment of each proton requires advanced 2D NMR techniques, but a general interpretation can be made based on the principles outlined earlier.

| Proton(s) | Chemical Shift (ppm) (Approximate) | Multiplicity |

| H1, H3 | 2.5 - 3.5 | Multiplet |

| Ring CH₂ | 1.0 - 2.2 | Multiplet |

-

Interpretation : The broad multiplets in the downfield region (2.5 - 3.5 ppm) are attributed to the methine protons at C1 and C3, which are deshielded by the carboxylic acid and amino groups, respectively. The complex set of overlapping multiplets in the upfield region (1.0 - 2.2 ppm) corresponds to the remaining eight methylene protons of the cyclohexane ring. The complexity arises from the numerous proton-proton couplings and the subtle differences in the chemical environments of the axial and equatorial protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton.

| Carbon | Chemical Shift (ppm) (Approximate) |

| C=O | ~180 |

| C1, C3 | 40 - 55 |

| C2, C4 | 30 - 40 |

| C5, C6 | 20 - 30 |

-

Interpretation : The signal around 180 ppm is unequivocally assigned to the carbonyl carbon of the carboxylic acid. The signals in the 40-55 ppm range are assigned to the carbons C1 and C3, which are bonded to the electron-withdrawing substituents. The remaining signals in the upfield region (20-40 ppm) correspond to the other four methylene carbons of the cyclohexane ring.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following is a detailed, step-by-step methodology for the acquisition of ¹H and ¹³C NMR spectra of trans-3-aminocyclohexanecarboxylic acid.

Sample Preparation

-

Solvent Selection : Deuterated water (D₂O) is a suitable solvent due to the compound's polarity. For solubility in organic solvents, deuterated methanol (CD₃OD) can be used.

-

Concentration : Dissolve 5-10 mg of trans-3-aminocyclohexanecarboxylic acid in approximately 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard : Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (TMS) for organic solvents.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition

-

Pulse Program : A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width : 12-15 ppm, centered around 6 ppm.

-

Acquisition Time : 2-3 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 16-64, depending on the sample concentration.

-

Temperature : 298 K.

¹³C NMR Acquisition

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width : 200-220 ppm, centered around 100 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature : 298 K.

Data Processing

-

Apodization : Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Fourier Transform : Perform a Fourier transform to convert the FID from the time domain to the frequency domain.

-

Phase Correction : Manually or automatically correct the phase of the spectrum.

-

Baseline Correction : Apply a baseline correction to ensure a flat baseline.

-

Referencing : Calibrate the chemical shift scale using the internal standard (DSS at 0.00 ppm or TMS at 0.00 ppm).

-

Integration and Peak Picking : Integrate the signals in the ¹H NMR spectrum and pick the peaks in both the ¹H and ¹³C NMR spectra.

Visualization of Key Concepts

Molecular Structure and Numbering

Caption: Numbering scheme for trans-3-aminocyclohexanecarboxylic acid.

NMR Acquisition Workflow

Caption: A streamlined workflow for NMR data acquisition and processing.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data of trans-3-aminocyclohexanecarboxylic acid. By integrating theoretical principles with the analysis of experimental data, we have elucidated the key spectral features that are critical for the structural confirmation and characterization of this important molecule. The detailed experimental protocol serves as a practical resource for researchers to obtain high-quality NMR data, ensuring accuracy and reproducibility in their scientific endeavors.

References

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddy, K. L., Reddy, N. S., & Reddy, M. V. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Organic Process Research & Development, 13(6), 1140-1143. Retrieved from [Link]

-

Stanford Advanced Materials. (2026, January 12). trans-3-Aminocyclohexanecarboxylic Acid (CAS No.: 34583-99-8). Retrieved from [Link]

An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of trans-3-Aminocyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the principles and methodologies for the infrared (IR) spectroscopic characterization of trans-3-aminocyclohexanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of vibrational spectroscopy as applied to this bifunctional cycloalkane. We explore the influence of stereochemistry on the vibrational modes of the cyclohexane ring and the characteristic spectral signatures of the amino and carboxylic acid functional groups. This guide establishes a framework for sample preparation, spectral acquisition, and in-depth interpretation, offering field-proven insights into the causality behind experimental choices and spectral features. While a definitive experimental spectrum is not publicly available in common databases, this guide synthesizes established spectroscopic principles and data from analogous structures to construct a robust predictive analysis, empowering researchers to confidently interpret their own experimental data.

Introduction: The Analytical Significance of Vibrational Spectroscopy

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching, bending, scissoring, and rocking. This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.

trans-3-Aminocyclohexanecarboxylic acid is a cyclic β-amino acid, a class of compounds of significant interest in medicinal chemistry for the synthesis of peptidomimetics and other pharmacologically active agents. Its structure presents a unique analytical challenge and opportunity, combining the conformational rigidity of a substituted cyclohexane ring with the characteristic vibrational modes of both an amino group and a carboxylic acid. The trans configuration, in particular, dictates a specific spatial arrangement of these functional groups, which profoundly influences the molecule's vibrational spectrum.

This guide will provide a detailed walkthrough of the expected infrared spectrum of trans-3-aminocyclohexanecarboxylic acid, grounding the analysis in the fundamental principles of conformational analysis and functional group spectroscopy.

The Influence of Stereochemistry: The Cyclohexane Backbone

The cyclohexane ring in trans-3-aminocyclohexanecarboxylic acid exists predominantly in a stable chair conformation to minimize steric and torsional strain.[2] In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[3] For a 1,3-disubstituted cyclohexane like our target molecule, the trans isomer will have its substituents in either a diequatorial (e,e) or a diaxial (a,a) arrangement. The diequatorial conformation is significantly more stable and will therefore be the predominant form in an equilibrium mixture.[3]

This stereochemical arrangement is critical as it dictates the local symmetry and vibrational coupling within the molecule, leading to distinct features in the IR spectrum, particularly in the fingerprint region (<1500 cm⁻¹).[3] Differences in the C-H wagging and C-C stretching regions can often be used to distinguish between cis and trans isomers of substituted cyclohexanes.[3][4]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Obtaining a reliable IR spectrum is contingent on proper sample preparation. For a solid compound like trans-3-aminocyclohexanecarboxylic acid, two primary methods are recommended: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).

Method 1: Potassium Bromide (KBr) Pellet Technique

This classic transmission method provides a high-quality spectrum of a solid sample dispersed in an IR-transparent matrix.

Protocol:

-

Sample Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the trans-3-aminocyclohexanecarboxylic acid sample. The goal is to reduce the particle size to less than the wavelength of the incident IR radiation to minimize scattering.[4]

-

Mixing with KBr: Add 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and gently mix with the sample. KBr is hygroscopic, so it should be stored in a desiccator.[5]

-

Further Grinding: Thoroughly grind the mixture until it is a fine, homogenous powder.

-

Pellet Pressing: Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press for several minutes. This will form a transparent or translucent pellet.[3]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment before running the sample spectrum.[5]

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis.

Protocol:

-

Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the solid trans-3-aminocyclohexanecarboxylic acid sample directly onto the ATR crystal.

-

Applying Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.

-

Analysis: Acquire the IR spectrum. The IR beam penetrates a short distance into the sample, providing a spectrum of the surface.[5]

Spectral Interpretation: A Predictive Analysis

In the absence of a publicly archived experimental spectrum, we can predict the key features of the trans-3-aminocyclohexanecarboxylic acid IR spectrum based on the known vibrational frequencies of its constituent functional groups and the influence of its stereochemistry. The molecule's solid-state form is likely zwitterionic, with a carboxylate group (COO⁻) and a protonated amino group (NH₃⁺), due to intramolecular proton transfer. This zwitterionic nature, along with extensive intermolecular hydrogen bonding, will significantly influence the spectrum.

The High-Frequency Region (>2500 cm⁻¹)

This region is dominated by stretching vibrations of O-H, N-H, and C-H bonds.

-

N-H Stretching (of NH₃⁺): A very broad, strong absorption is expected in the 3300-2500 cm⁻¹ range. This band is characteristic of the stretching vibrations of the N-H bonds in a protonated amine group (NH₃⁺) that is extensively involved in hydrogen bonding.[6] It will likely overlap with the C-H stretching vibrations.

-

C-H Stretching: Absorptions due to the C-H stretching vibrations of the cyclohexane ring will appear between 3000 cm⁻¹ and 2850 cm⁻¹.[1] Peaks just below 3000 cm⁻¹ are indicative of sp³ C-H bonds. The intensity and fine structure of these peaks can be sensitive to the ring's conformation.

The Mid-Frequency Region (2500 - 1500 cm⁻¹)

This region is key for identifying the carboxylic acid and amino group functionalities.

-

Asymmetric COO⁻ Stretching: A strong, sharp peak is anticipated around 1600-1550 cm⁻¹. This is a hallmark of the asymmetric stretching of the carboxylate group (COO⁻) in a zwitterionic amino acid.[7]

-

NH₃⁺ Bending (Asymmetric): An absorption of medium to strong intensity is expected around 1630-1600 cm⁻¹. This corresponds to the asymmetric bending (scissoring) vibration of the protonated amino group.

-

NH₃⁺ Bending (Symmetric): A distinct peak should appear around 1550-1480 cm⁻¹. This is the symmetric bending ("umbrella") mode of the NH₃⁺ group.[8]

The Fingerprint Region (<1500 cm⁻¹)

This complex region contains a multitude of bending and stretching vibrations that are highly specific to the molecule's overall structure.

-

Symmetric COO⁻ Stretching: A strong absorption between 1420-1380 cm⁻¹ is characteristic of the symmetric stretch of the carboxylate group.[7]

-

CH₂ Bending/Scissoring: A prominent peak around 1450 cm⁻¹ will be due to the scissoring motion of the CH₂ groups in the cyclohexane ring.

-

C-N Stretching: The stretching vibration of the C-N bond is expected to appear in the 1250-1020 cm⁻¹ range.

-

C-O Stretching: The C-O stretching vibration, coupled with O-H in-plane bending, can contribute to the complex pattern in this region, often appearing around 1300-1200 cm⁻¹.

-

Cyclohexane Ring Vibrations: The "breathing," wagging, and twisting modes of the cyclohexane ring itself will give rise to a series of sharp, and often weak to medium, absorptions throughout the fingerprint region.[9] The specific pattern of these peaks is highly sensitive to the trans diequatorial arrangement of the substituents.[3]

Summary of Predicted Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Very Broad | N-H stretching of NH₃⁺ (hydrogen-bonded) |

| 3000 - 2850 | Medium to Strong | C-H stretching of cyclohexane CH₂ groups |

| 1630 - 1600 | Medium to Strong | Asymmetric NH₃⁺ bending |

| 1600 - 1550 | Strong, Sharp | Asymmetric COO⁻ stretching |

| 1550 - 1480 | Medium | Symmetric NH₃⁺ bending |

| ~1450 | Medium | CH₂ scissoring (cyclohexane ring) |

| 1420 - 1380 | Strong | Symmetric COO⁻ stretching |

| 1300 - 1000 | Medium to Weak | C-N and C-O stretching, C-H wagging/twisting |

| < 1000 | Medium to Weak | Cyclohexane ring deformations, out-of-plane bends |

Visualization of Molecular Structure and Analysis Workflow

To better conceptualize the relationship between the molecular structure and the analytical process, the following diagrams are provided.

Caption: Workflow for FTIR analysis of a solid sample.

Conclusion: A Framework for Confident Characterization

While the direct acquisition of an IR spectrum is the ultimate goal, a thorough understanding of the underlying principles of molecular vibration and conformational analysis provides a powerful predictive capability. For trans-3-aminocyclohexanecarboxylic acid, the infrared spectrum is a rich tapestry woven from the vibrations of its cyclohexane backbone and its amino and carboxylate functional groups. The diequatorial arrangement of the substituents in the dominant chair conformer, coupled with the zwitterionic nature and extensive hydrogen bonding in the solid state, gives rise to a predictable yet complex spectral fingerprint.

Researchers and drug development professionals can use the protocols and predictive assignments in this guide as a robust framework for analyzing their own experimentally obtained spectra. By understanding the causality behind the expected peak positions and characteristics, scientists can move beyond simple pattern matching to a deeper, more authoritative interpretation of their data, ensuring the confident structural elucidation of this important pharmaceutical building block.

References

-

Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Quora. Retrieved from [Link]

-

Quora. (2020). How to use infrared spectroscopy to distinguish between cis and trans isomers. Quora. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of trans (red) and cis (blue) isomers of the different.... ResearchGate. Retrieved from [Link]

-

Al-Jowder, O., Kartha, V. B., & Al-Saad, K. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (+-)-3-Quinuclidinol. National Center for Biotechnology Information. Retrieved from [Link]

-

Badawi, H. M. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 707-712. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Ring Conformations. Retrieved from [Link]

-

Brownstein, S., & Miller, R. (1962). Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. The Journal of Organic Chemistry, 27(1), 28-32. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentanecarboxylic acid, 3-amino-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed and Calculated Vibrational Frequencies Associated with the.... ResearchGate. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

-

InstaNANO. (2026). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Karplus, M., et al. (1998). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

ChemRxiv. (2025). Probing Isomers and Conformers by Cryogenic Ion Vibrational Spectroscopy: Deprotonated States of Valine and Aminovaleric Acid. ChemRxiv. Retrieved from [Link]

-

NIST. (n.d.). 3-Quinuclidinol. NIST Chemistry WebBook. Retrieved from [Link]

-

Panicker, C. Y., et al. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES AND ab initio CALCULATIONS OF 3-METHYLSULFANILIC ACID. Retrieved from [Link]

-

Wang, Y., et al. (2023). Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. Molecules, 28(12), 4663. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 34583-34-1 | Product Name : (S)-(+)-3-Quinuclidinol. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). 3-Aminocyclohexanecarboxylic Acid (cis- and trans- mixture), min 95%, 1 gram. Retrieved from [Link]

-

NIST. (n.d.). Eugenol. NIST Chemistry WebBook. Retrieved from [Link]

-

Fortier, R. J., et al. (2024). The ro-vibrational spectroscopy of H2NCO (2A') and HNCOH and the peculiar case of their isomers cis- and trans-HNCHO. The Journal of Chemical Physics, 160(1). Retrieved from [Link]

-

Zhang, Z., et al. (2025). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane. The Journal of Physical Chemistry A. Retrieved from [Link]

Sources

- 1. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 7. instanano.com [instanano.com]

- 8. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. staff.ustc.edu.cn [staff.ustc.edu.cn]

conformational analysis of trans-3-aminocyclohexanecarboxylic acid chair vs boat

An In-Depth Technical Guide to the Conformational Analysis of trans-3-Aminocyclohexanecarboxylic Acid: Chair vs. Boat Conformations

Abstract

trans-3-Aminocyclohexanecarboxylic acid is a conformationally restricted GABA analogue and a valuable building block in medicinal chemistry. Its therapeutic potential is intrinsically linked to the three-dimensional arrangement of its amino and carboxylic acid functional groups, which is dictated by the conformational landscape of the cyclohexane ring. This guide provides a comprehensive analysis of the conformational isomers of this molecule, with a primary focus on the equilibrium between chair and boat forms. We delve into the stereoelectronic factors governing conformational stability, the critical influence of pH on the equilibrium, and the primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling—used for characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important molecular scaffold.

The Imperative of Conformational Analysis in Drug Design

In modern drug discovery, the principle that molecular shape dictates biological function is paramount. Constrained analogues of endogenous ligands, such as trans-3-aminocyclohexanecarboxylic acid, are powerful tools for probing receptor binding sites and designing potent, selective therapeutics.[1] By locking key functional groups into specific spatial orientations, these rigid scaffolds reduce the entropic penalty of binding and can enhance affinity and specificity.[2] The cyclohexane ring, the core of the titular molecule, is not a static, planar hexagon; it exists as a dynamic equilibrium of non-planar conformations, primarily the low-energy chair forms and higher-energy boat and twist-boat forms.[3][4] An exhaustive understanding of this equilibrium is therefore not merely academic—it is a prerequisite for rational drug design.

The Chair Conformations: A Battle of Sterics and Stereoelectronics

The chair conformation is the most stable conformer for a cyclohexane ring, as it minimizes both angle strain (with C-C-C angles near the ideal tetrahedral 109.5°) and torsional strain (with all C-H bonds staggered).[4][5] For a trans-1,3-disubstituted cyclohexane, two distinct chair conformations can exist in equilibrium, interconverting via a "ring flip."

-

The Diequatorial (e,e) Conformer: Both the amino and carboxylic acid groups occupy positions around the "equator" of the ring.

-

The Diaxial (a,a) Conformer: Both substituents occupy positions parallel to the principal axis of the ring.

The relative stability of these two conformers is governed by steric hindrance. In the diaxial conformation, the substituents experience destabilizing steric repulsion with the other two axial hydrogens on the same face of the ring.[6] This phenomenon, known as a 1,3-diaxial interaction , is the primary factor dictating conformational preference.

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial-to-axial equilibrium. Larger A-values indicate a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) | Notes |

| -COOH | ~1.4 | The carboxylic acid group has a significant steric demand. |

| -NH₂ | ~1.2 - 1.6 | The amino group is also sterically demanding. |

| -COO⁻ | ~1.9 | The charged carboxylate is bulkier due to its solvation shell. |

| -NH₃⁺ | ~1.8 - 2.1 | The ammonium group is significantly larger and has a strong equatorial preference. |

Note: A-values are context-dependent and can be influenced by solvent and other ring substituents. The values presented are approximate and serve for comparative purposes.

Given that both the amino and carboxyl groups have substantial A-values, the diequatorial (e,e) conformer is overwhelmingly favored under most conditions, as it avoids the significant steric strain of two 1,3-diaxial interactions present in the (a,a) form.

Figure 1: Chair-chair interconversion of trans-3-aminocyclohexanecarboxylic acid.

The Influence of pH on Conformational Equilibrium

trans-3-Aminocyclohexanecarboxylic acid is an amino acid and thus exists in different ionization states depending on the pH of the solution.[7] This has profound implications for its conformational preferences.

-

Low pH (Cationic Form): Both groups are protonated (-COOH and -NH₃⁺). The steric bulk of the -NH₃⁺ group is greater than that of the neutral -NH₂ group, further disfavoring the diaxial conformer.[8]

-

Isoelectric Point (Zwitterionic Form): The molecule exists as an internal salt (-COO⁻ and -NH₃⁺). In this state, an attractive electrostatic interaction (an intramolecular hydrogen bond or salt bridge) between the oppositely charged groups could potentially stabilize the diaxial conformer, slightly reducing the energy gap to the diequatorial form. However, the increased steric bulk of both ionized groups generally ensures the diequatorial conformer remains dominant.

-

High pH (Anionic Form): The molecule exists with a neutral amino group and an anionic carboxylate group (-NH₂ and -COO⁻). The increased size of the solvated carboxylate group further reinforces the preference for the diequatorial position.

The zwitterionic form is particularly relevant in physiological contexts and is a key consideration in drug design, where intramolecular interactions can pre-organize a molecule for receptor binding.

The Boat Conformation: A High-Energy Intermediate?

While the chair is the ground-state conformation, the ring flip process proceeds through higher-energy intermediates, including the boat and twist-boat conformations.[3] The boat conformation is significantly destabilized by two main factors:

-

Torsional Strain: C-H bonds on four of the carbons are eclipsed, similar to eclipsed butane.[4]

-

Steric Strain: "Flagpole" interactions occur between the two inward-pointing hydrogens (or substituents) at the "bow" and "stern" of the boat.[6]

To alleviate some of this strain, the boat can twist slightly into the more stable twist-boat conformation, which is an energy minimum between two boat transition states. Generally, the energy difference between the chair and twist-boat is substantial (~5.5 kcal/mol for cyclohexane).

However, in specific substituted systems, non-covalent interactions can stabilize a boat-like conformer. For a related molecule, trans-3-aminocyclohexanol, a boat conformation was proposed to be significantly populated in solution, likely stabilized by an intramolecular hydrogen bond between the hydroxyl and amino groups.[9] For trans-3-aminocyclohexanecarboxylic acid, particularly in its zwitterionic form, a strong intramolecular hydrogen bond/salt bridge in a boat or twist-boat conformer could, in principle, offset its inherent strain. While unlikely to be the global minimum, the population of such a conformer cannot be dismissed without experimental or computational evidence.

Figure 2: Simplified energy profile for cyclohexane interconversion.

Methodologies for Conformational Characterization

A dual approach combining experimental spectroscopy and theoretical computation provides the most robust and self-validating system for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for determining the conformation of cyclohexane derivatives in solution.[10][11] The key parameter is the scalar coupling constant (³J) between vicinal protons, which is dependent on the dihedral angle between them, as described by the Karplus equation.

| Coupling Type | Dihedral Angle (approx.) | Typical ³J Value (Hz) |

| axial-axial (Jₐₐ) | ~180° | 8 - 13 |

| axial-equatorial (Jₐₑ) | ~60° | 2 - 5 |

| equatorial-equatorial (Jₑₑ) | ~60° | 2 - 5 |

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of trans-3-aminocyclohexanecarboxylic acid in a suitable deuterated solvent (e.g., D₂O, with pH adjustment using DCl or NaOD to access different ionization states).

-